H-Allo-thr(tbu)-OH
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Overview
Description
“H-Allo-thr(tbu)-OH” is a threonine derivative . Its molecular formula is C8H17NO3 . It has been commercially used as ergogenic supplements . They influence the secretion of anabolic, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H17NO3 . The compound has a molecular weight of 175.23 g/mol . The IUPAC name for this compound is (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 175.12084340 g/mol .
Scientific Research Applications
Kinetics of OH∗ Chemiluminescence in Hydrogen Combustion Systems
A study by Kathrotia et al. (2010) investigated the temporal variation of OH∗ chemiluminescence in hydrogen oxidation chemistry, providing insights into reaction schemes that describe OH∗ formation in the H2/O2 system. This research could offer a foundational understanding relevant to studying reaction kinetics involving "H-Allo-thr(tbu)-OH" (Kathrotia et al., 2010).
The Chemistry of Tributyl Phosphate: A Review
Burger (1955) reviewed the preparation, purification, and chemical properties of tributyl phosphate (TBP), emphasizing hydrolytic reactions. While not directly related to "this compound", the chemical stability and reaction pathways of TBP could provide comparative insights for studying similar compounds (Burger, 1955).
Photochemistry of Selected Nightglow Emissions
Meriwether (1989) reviewed the photochemistry of hydrogen-oxygen family emissions in the mesopause region, which may offer parallel insights into the photoreactive properties of "this compound" in atmospheric or similar conditions (Meriwether, 1989).
Technology Business Incubation: An Overview
While Mian, Lamine, and Fayolle (2016) focused on technology business incubation, the mention of innovation and technology-oriented entrepreneurial growth highlights the broader context in which the applications of "this compound" could be explored within scientific research and technological innovation (Mian, Lamine, & Fayolle, 2016).
Quantitative 1H NMR for Natural Products Analysis
Pauli, Jaki, and Lankin (2005) reviewed the state-of-the-art "quantitative experimental conditions" for quantitative 1H NMR (qHNMR), a methodology that could be crucial in analyzing the structure and purity of "this compound" in research applications (Pauli, Jaki, & Lankin, 2005).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201353-89-1 |
Source
|
Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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